molecular formula C7H15N3O B2730309 (Piperidin-3-ylmethyl)urea CAS No. 1016751-47-5

(Piperidin-3-ylmethyl)urea

Cat. No.: B2730309
CAS No.: 1016751-47-5
M. Wt: 157.217
InChI Key: DBPIXMWADUFFDW-UHFFFAOYSA-N
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Description

(Piperidin-3-ylmethyl)urea is an organic compound with the molecular formula C7H15N3O. It features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-3-ylmethyl)urea typically involves the nucleophilic addition of piperidine derivatives to isocyanates or carbamoyl chlorides. One common method is the reaction of piperidine with potassium isocyanate in water, which is a mild and efficient process . This reaction can be carried out without organic co-solvents, making it environmentally friendly.

Industrial Production Methods: For large-scale production, the synthesis of this compound can be optimized by using scalable and catalyst-free methods. The reaction conditions are designed to be resource-efficient and environmentally sustainable, avoiding the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: (Piperidin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

(Piperidin-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (Piperidin-3-ylmethyl)urea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

    Piperidine: A simpler structure without the urea moiety, used widely in medicinal chemistry.

    Piperidin-4-ylmethyl)urea: Similar structure but with the urea group attached at a different position on the piperidine ring.

Uniqueness: (Piperidin-3-ylmethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

piperidin-3-ylmethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPIXMWADUFFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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